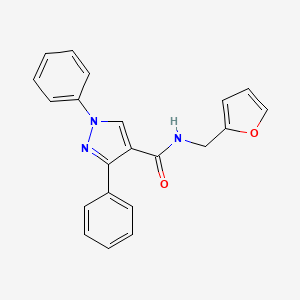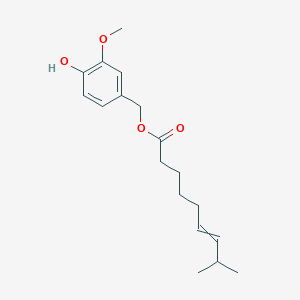
Capsiate Natura;CH-19 Capsiate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Unlike capsaicin, which is responsible for the spicy sensation in hot peppers, capsiate does not produce a burning sensation. This compound has garnered significant interest due to its potential health benefits, including its ability to enhance energy expenditure and fat oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Capsiate is synthesized from vanillyl alcohol rather than vanillylamine, which is used in the synthesis of capsaicin . The biosynthetic pathway involves the reduction of vanillin to vanillyl alcohol, catalyzed by cinnamyl alcohol dehydrogenase . The esterification of vanillyl alcohol with a branched-chain fatty acid, such as 8-methylnonanoic acid, is then performed under reduced pressure without solvents .
Industrial Production Methods
Large-scale production of capsiate involves chemical synthesis, which is more cost-effective than extraction from cultivated “CH-19 Sweet” peppers . The process includes the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis and lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Capsiate undergoes various chemical reactions, including oxidation, reduction, and esterification . The reduction of vanillin to vanillyl alcohol is a key step in its biosynthesis .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Cinnamyl alcohol dehydrogenase catalyzes the reduction of vanillin to vanillyl alcohol.
Esterification: Lipase-catalyzed esterification is performed under reduced pressure without solvents.
Major Products
The major products formed from these reactions include vanillyl alcohol and capsiate .
Wissenschaftliche Forschungsanwendungen
Capsiate has a wide range of scientific research applications:
Wirkmechanismus
Capsiate exerts its effects by activating transient receptor potential vanilloid subtype 1 (TRPV1) receptors in the gut, but not in the oral cavity . This activation leads to increased energy expenditure and fat oxidation, contributing to its thermogenic and appetite-suppressing properties . The molecular targets involved include TRPV1 receptors and pathways related to energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Capsiate is structurally similar to capsaicin but differs in its lack of pungency . Other similar compounds include:
Dihydrocapsiate: Another non-pungent analog of capsaicin found in “CH-19 Sweet” peppers.
Nordihydrocapsiate: A non-pungent capsaicinoid-like substance with similar physiological properties.
Capsiate’s uniqueness lies in its ability to activate TRPV1 receptors without causing a burning sensation, making it a more palatable option for individuals sensitive to spicy foods .
Eigenschaften
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 8-methylnon-6-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNYIDDNJYKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)
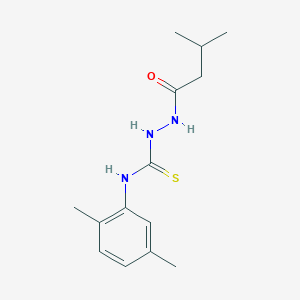
![(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea](/img/structure/B12450183.png)
![ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B12450209.png)
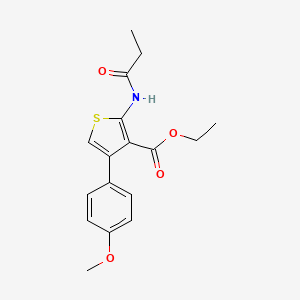
![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)
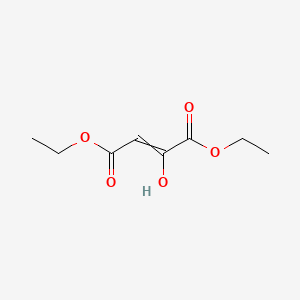
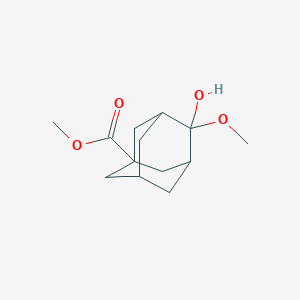
![N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450238.png)
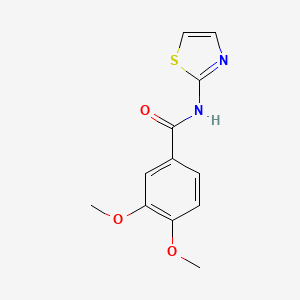
![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12450254.png)
![(2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12450256.png)
